

# Nitinol phase transformation thermodynamics for researchers

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Compound Name: Nitinol

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An In-depth Technical Guide to the Thermodynamics of **Nitinol** Phase Transformations

## Introduction to Nitinol

Nickel-Titanium, commercially known as **Nitinol**, is a binary alloy renowned for its unique thermo-mechanical properties: the Shape Memory Effect (SME) and Superelasticity (SE).[1] These behaviors are governed by a reversible, diffusionless solid-state phase transformation between a high-temperature parent phase, Austenite, and a low-temperature daughter phase, Martensite.[2] This guide provides a detailed exploration of the thermodynamic principles that underpin these transformations, intended for researchers and professionals in materials science and medical device development.

The Shape Memory Effect involves deforming the material in its low-temperature martensitic state, which it retains until heated above a specific transformation temperature, whereupon it recovers its original, "remembered" shape.[1] Superelasticity, observed at temperatures above the transformation range, allows the material to accommodate large, seemingly plastic strains (up to 8%) that are fully recovered upon unloading.[3]

## Fundamental Thermodynamics of Phase Transformation

The transformation in **Nitinol** is a thermoelastic martensitic transformation, meaning it is driven by changes in both temperature and stress, and it involves minimal energy dissipation,

resulting in a reversible process with a distinct temperature hysteresis.[1]

## Crystalline Phases

- Austenite (B2 Phase): The stable phase at high temperatures and/or low stress. It possesses a highly ordered, body-centered cubic crystal structure.[3]
- Martensite (B19' Phase): The stable phase at low temperatures and/or high stress. It has a less symmetric, monoclinic crystal structure. In the absence of stress, martensite forms as self-accommodating, twinned variants, resulting in no net macroscopic shape change upon cooling.[3]
- R-Phase: An intermediate rhombohedral phase that can appear during the transformation from Austenite to Martensite, particularly in Ni-rich alloys or materials subjected to specific thermo-mechanical processing.[4] The  $A \leftrightarrow R$  transformation is characterized by a very small temperature hysteresis.

## Thermodynamic Driving Force

The stability of each phase is dictated by its Gibbs Free Energy ( $G$ ), where  $G = H - TS$  ( $H$  is enthalpy,  $T$  is temperature, and  $S$  is entropy). The transformation occurs when the free energy of the forming phase becomes lower than that of the parent phase. Austenite is the high-entropy (less ordered) phase, while Martensite is the low-entropy (more ordered) phase.

- On Cooling: As temperature decreases, the  $TS$  term lessens, and the lower enthalpy of the Martensite phase makes it thermodynamically favorable. The transformation from Austenite to Martensite begins at the Martensite start temperature ( $M_s$ ) and is complete at the Martensite finish temperature ( $M_{f0}$ ). This is an exothermic process, releasing latent heat.
- On Heating: As temperature increases, the  $TS$  term becomes dominant, favoring the higher entropy Austenite phase. The reverse transformation begins at the Austenite start temperature ( $A_s$ ) and completes at the Austenite finish temperature ( $A_{f0}$ ). This is an endothermic process, absorbing heat.

The difference between the heating and cooling transformation temperatures is known as thermal hysteresis, a key feature of this first-order transition.[1] This hysteresis arises from the

energy required to nucleate the new phase and the frictional energy dissipated by the movement of interfaces between the parent and product phases.

## Stress-Induced Transformation and Superelasticity

Applying an external stress to **Nitinol** in its austenitic state can also induce the transformation to Martensite, as the mechanical work done by the stress contributes to the thermodynamic driving force. This is the mechanism behind superelasticity. The relationship between the critical stress ( $\sigma$ ) required to induce the transformation and the temperature (T) is described by the Clausius-Clapeyron equation:

$$d\sigma/dT = -\Delta H / (T_0 * \epsilon_t)$$

where:

- $d\sigma/dT$  is the change in transformation stress with temperature.
- $\Delta H$  is the enthalpy of transformation (latent heat).
- $T_0$  is the equilibrium temperature where the phases have equal free energy.
- $\epsilon_t$  is the transformation strain.

This relationship is crucial for designing superelastic devices, as it dictates how the material's mechanical response will change with operating temperature. For **Nitinol**, the  $d\sigma/dT$  slope is typically in the range of 5 to 9 MPa/K.[\[5\]](#)

## Quantitative Thermodynamic Data

The specific thermodynamic properties of a **Nitinol** alloy are highly sensitive to its composition (especially the Ni/Ti ratio), processing history (e.g., cold work), and heat treatment.[\[3\]](#)[\[6\]](#) The following tables summarize typical values found in the literature.

Table 1: Typical Phase Transformation Temperatures for Binary **Nitinol**

Parameter	Description	Typical Temperature Range (°C)
$A_{SF}^{20}$	Austenite Finish	Can be tuned from approx. -100°C to 120°C[7]
$A_s$	Austenite Start	Typically 10-20°C below $A_{SF}^{20}$
$M_s$	Martensite Start	Typically 20-50°C below $A_s$ [1]
$M_{SF}^{20}$	Martensite Finish	Typically 10-20°C below $M_s$

| Hysteresis ( $A_{SF}^{20}$  -  $M_s$ ) | Thermal Hysteresis | 20 - 50°C[1] |

Table 2: Key Thermodynamic and Thermo-Mechanical Properties

Property	Symbol	Typical Value	Source(s)
Enthalpy of Transformation (Heating)	$\Delta H$	12 - 30 J/g	[8]
Enthalpy of Transformation (Cooling)	$\Delta H$	11 - 28 J/g	[8]

| Clausius-Clapeyron Slope |  $d\sigma/dT$  | 5 - 9 MPa/K [[5] |

## Experimental Protocols

Differential Scanning Calorimetry (DSC) is the primary and most accurate method for determining the transformation temperatures and enthalpies of **Nitinol**, as standardized by ASTM F2004.[9][10]

### Detailed Protocol for DSC Analysis

1. Objective: To determine the  $A_s$ ,  $A_f$ ,  $M_s$ ,  $M_f$ , and peak temperatures ( $A_p$ ,  $M_p$ ), as well as the enthalpy of transformation ( $\Delta H$ ) for a **Nitinol** sample.

## 2. Equipment & Materials:

- Differential Scanning Calorimeter (DSC) with a sub-ambient cooling system.
- Standard aluminum or copper DSC pans and lids.
- Precision microbalance (accurate to  $\pm 0.01$  mg).
- **Nitinol** sample (typically 10-50 mg).
- High-purity inert purge gas (e.g., Nitrogen or Argon).

## 3. Sample Preparation:

- Excise a representative sample from the **Nitinol** component or material.
- Ensure the sample has a flat surface for optimal thermal contact with the bottom of the DSC pan.
- Weigh the sample accurately and record the mass.
- Place the sample in the DSC pan and hermetically seal or crimp the lid. An identical empty pan should be used as a reference.

## 4. Instrument Setup and Calibration:

- Place the sample and reference pans into the DSC cell.
- Set the purge gas flow rate as per the instrument manufacturer's recommendation (e.g., 50 mL/min).
- Calibrate the instrument for temperature and enthalpy using certified standards (e.g., Indium) if not recently performed.

## 5. Thermal Cycling Program (per ASTM F2004):

- Cycle 1 (Thermal History Removal):
  - Equilibrate the sample at a temperature at least 20°C above the expected  $A_{SF}^{FO}$ .

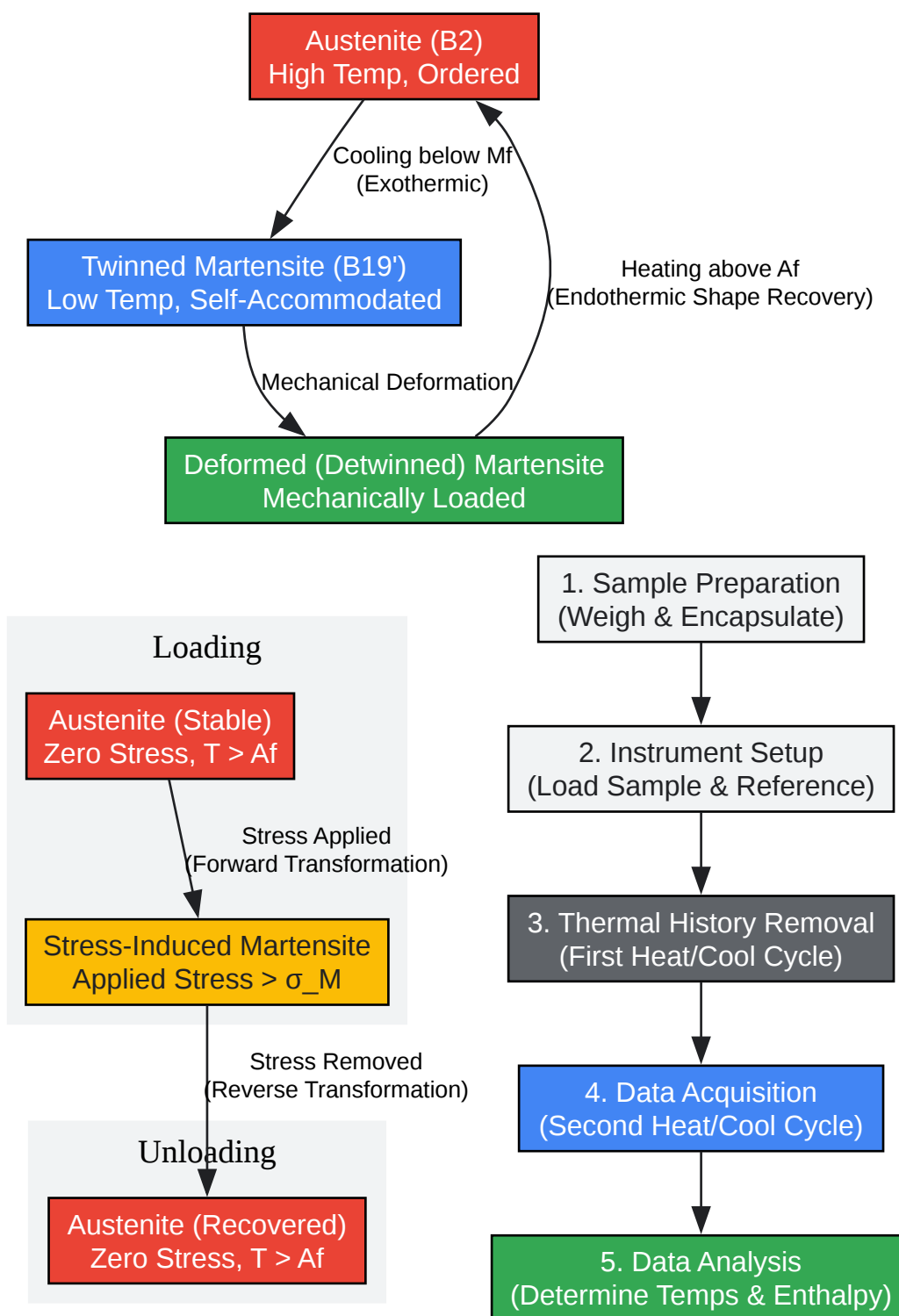
- Cool the sample at a controlled rate of 10°C/min to a temperature at least 20°C below the expected  $M_{\text{SF}}$ .
- Heat the sample at a controlled rate of 10°C/min to a temperature at least 20°C above the expected  $A_{\text{SF}}$ .
- The data from this first cycle is typically discarded as it serves to erase any prior thermal history.
- Cycle 2 (Data Collection):
  - Repeat the cooling and heating ramps from Cycle 1. Record the heat flow data during this cycle.
- Cycle 3 (Validation):
  - A third cycle is recommended to validate the results from the second cycle and ensure reproducibility.

#### 6. Data Analysis:

- Plot the heat flow (W/g) as a function of temperature (°C).
- On the heating curve (endotherm): Determine  $A_s$ ,  $A_p$  (peak temperature), and  $A_{\text{SF}}$  using the tangent method as defined in the instrument software.
- On the cooling curve (exotherm): Determine  $M_s$ ,  $M_p$  (peak temperature), and  $M_{\text{SF}}$  using the tangent method.
- Calculate the enthalpy of transformation ( $\Delta H$  in J/g) by integrating the area of the transformation peak relative to the baseline.

## Visualizations of Thermodynamic Processes

The following diagrams illustrate the core concepts of **Nitinol**'s behavior.



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